Sultamicillin
Overview
Description
Sultamicillin is a mutual prodrug of ampicillin and sulbactam, designed to enhance the antibacterial activity of ampicillin by combining it with sulbactam, a beta-lactamase inhibitor . This combination allows this compound to be effective against beta-lactamase-producing bacteria, which are resistant to ampicillin alone . This compound is commonly used to treat bacterial infections of the respiratory tract, urinary tract, skin, and soft tissues .
Mechanism of Action
Target of Action
Sultamicillin is a mutual prodrug of ampicillin and sulbactam . The primary targets of this compound are the penicillin-binding proteins (PBPs) in the bacterial cell wall . PBPs are crucial for bacterial cell wall synthesis. Sulbactam, a component of this compound, is a β-lactamase inhibitor that targets β-lactamase-producing bacteria .
Mode of Action
This compound, upon absorption, releases ampicillin and sulbactam into the system . Ampicillin prevents bacterial cell wall synthesis by binding to one or more of the PBPs, resulting in the inhibition of the final transpeptidation step of peptidoglycan synthesis in the bacterial cell walls . This action disrupts the bacterial cell wall, leading to bacterial cell death. Sulbactam, on the other hand, inhibits β-lactamases, enzymes produced by certain bacteria that provide resistance to β-lactam antibiotics like ampicillin . This inhibition extends the antibacterial activity of ampicillin to β-lactamase-producing strains of bacteria .
Biochemical Pathways
The key biochemical pathway affected by this compound is the synthesis of bacterial cell walls. By inhibiting the final transpeptidation step of peptidoglycan synthesis, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
This compound has a bioavailability of 80%, indicating that it is well-absorbed from the gut . The excretion of this compound is mainly via the kidneys .
Result of Action
The molecular effect of this compound’s action is the disruption of the bacterial cell wall, leading to cell lysis and death . On a cellular level, this results in the effective treatment of infections caused by β-lactamase-producing bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound. Factors such as soil composition, animal husbandry practices, waste management, potable and wastewater conditions, and food safety practices can all impact the spread and development of antibiotic resistance . Understanding these factors is crucial for managing the use of antibiotics and mitigating the development of antibiotic resistance.
Biochemical Analysis
Biochemical Properties
Sultamicillin is hydrolyzed by enzymes in the intestinal wall, releasing sulbactam and ampicillin in equimolar proportions . No intact this compound reaches the portal circulation at the doses used clinically .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are time-dependent, with the drug being rapidly hydrolyzed after oral administration to release sulbactam and ampicillin . The bioavailability for both drugs from this compound as estimated from both plasma and urine pharmacokinetics was better than 80% .
Metabolic Pathways
This compound is hydrolyzed in the intestinal wall to release sulbactam and ampicillin . These two compounds are then absorbed and distributed throughout the body, where they exert their antibacterial effects.
Transport and Distribution
After oral administration, this compound is rapidly hydrolyzed in the intestinal wall to sulbactam and ampicillin, which are then absorbed into the bloodstream . These compounds are distributed throughout the body, reaching therapeutic concentrations in various tissues and body fluids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sultamicillin is synthesized by esterifying ampicillin and sulbactam. The process involves the formation of a double ester linkage between these two compounds . The reaction conditions typically include the use of solvents and catalysts to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the preparation of this compound involves drying the raw materials, including this compound, disintegrating agents, adhesives, fillers, lubricants, and flavoring agents, until the water content is less than or equal to 1 percent . The materials are then uniformly mixed, tabletted, and crushed into particles, which are further processed into granules, capsules, and tablets .
Chemical Reactions Analysis
Types of Reactions: Sultamicillin undergoes hydrolysis in the gut wall, where it is cleaved into ampicillin and sulbactam . This hydrolytic reaction is facilitated by enzymes present in the intestinal wall .
Common Reagents and Conditions: The hydrolysis of this compound requires the presence of water and specific enzymes that catalyze the cleavage of the ester bonds .
Major Products Formed: The primary products formed from the hydrolysis of this compound are ampicillin and sulbactam, which are released into the system in a 1:1 molar ratio .
Scientific Research Applications
Sultamicillin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat infections caused by beta-lactamase-producing bacteria, including respiratory tract infections, urinary tract infections, and skin infections . In chemistry, this compound serves as a model compound for studying prodrug design and hydrolysis reactions . Its pharmacokinetics and bioavailability have been extensively studied using high-performance liquid chromatography .
Comparison with Similar Compounds
- Ampicillin
- Sulbactam
- Amoxicillin-clavulanate
- Piperacillin-tazobactam
Comparison: Sultamicillin is unique in that it combines ampicillin and sulbactam in a single prodrug, enhancing the absorption and bioavailability of both components . Unlike amoxicillin-clavulanate and piperacillin-tazobactam, which are administered as separate compounds, this compound provides a more efficient delivery system through its prodrug form . This results in better clinical outcomes and reduced gastrointestinal side effects .
Properties
IUPAC Name |
[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O9S2/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31)/t14-,15-,16-,17+,18+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYGFNJSCUDTBT-PMLPCWDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501010077 | |
Record name | Sultamicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501010077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76497-13-7 | |
Record name | Sultamicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76497-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sultamicillin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076497137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sultamicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12127 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sultamicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501010077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULTAMICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DT0ML581 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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